molecular formula C10H12BNO4 B13317559 Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-

Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-

Cat. No.: B13317559
M. Wt: 221.02 g/mol
InChI Key: IDSWZBSYPKNBOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, typically involves the reaction of a phenylboronic acid derivative with a morpholine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where the phenylboronic acid derivative is reacted with a halogenated morpholine compound in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The morpholinyl group can enhance the compound’s solubility and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, is unique due to the presence of both the boronic acid and morpholinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications in organic synthesis, biological research, and industrial processes .

Properties

Molecular Formula

C10H12BNO4

Molecular Weight

221.02 g/mol

IUPAC Name

[3-(3-oxomorpholin-4-yl)phenyl]boronic acid

InChI

InChI=1S/C10H12BNO4/c13-10-7-16-5-4-12(10)9-3-1-2-8(6-9)11(14)15/h1-3,6,14-15H,4-5,7H2

InChI Key

IDSWZBSYPKNBOL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N2CCOCC2=O)(O)O

Origin of Product

United States

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